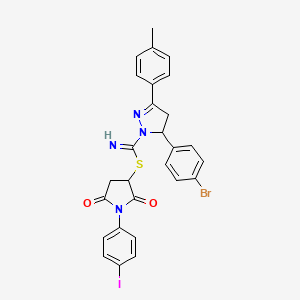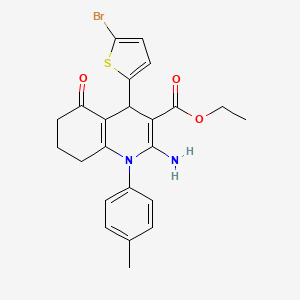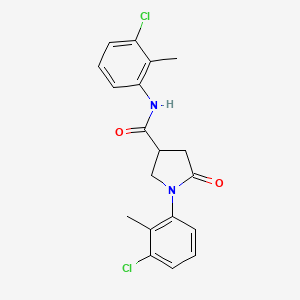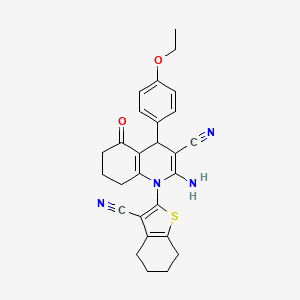![molecular formula C15H21NO4 B11530051 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene](/img/structure/B11530051.png)
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene: , also known by its systematic name 1-methoxy-4-(prop-2-yn-1-yloxy)benzene , is a chemical compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 g/mol and the CAS number 17061-86-8 . This compound features a benzene ring substituted with a methoxy group (OCH3) and a pentyloxy group (OC5H11) at different positions.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene involves several steps. One common method is the reaction of 1-methoxy-4-hydroxybenzene (anisole) with propargyl bromide to form the propargyloxy derivative. Subsequent nitration of the propargyloxy compound yields the desired product.
Reaction Conditions:- Anisole reacts with propargyl bromide in the presence of a base (such as potassium carbonate) and a solvent (e.g., acetone or DMF).
- Nitration typically occurs using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro group (-NO) can undergo reduction to an amino group (-NH), leading to various derivatives.
Substitution: The pentyloxy group can be replaced by other functional groups (e.g., alkyl, aryl, or halogen) under appropriate conditions.
- Propargyl bromide (for the propargyloxy substitution)
- Nitric acid and sulfuric acid (for nitration)
Major Products: The major product is the compound itself, but derivatives resulting from further reactions (e.g., reduction) are also relevant.
Scientific Research Applications
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene: finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Materials Science: For functional materials or polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of methoxy, nitro, and pentyloxy groups in this molecule sets it apart. Similar compounds include anisole derivatives and nitro-substituted aromatics .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-2-nitroprop-1-enyl]-1-pentoxybenzene |
InChI |
InChI=1S/C15H21NO4/c1-4-5-6-9-20-14-8-7-13(11-15(14)19-3)10-12(2)16(17)18/h7-8,10-11H,4-6,9H2,1-3H3/b12-10- |
InChI Key |
ICWRGSDKEOUDES-BENRWUELSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(/C)\[N+](=O)[O-])OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(Benzoylamino)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B11529971.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate](/img/structure/B11529982.png)
![4-butoxy-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529987.png)
![N-phenyl-N-[4-({(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]benzenesulfonamide](/img/structure/B11529993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B11529998.png)

![3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11530002.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11530016.png)

![5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11530037.png)

![Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11530043.png)
![N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11530044.png)
